molecular formula C20H16O8 B134572 3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)- CAS No. 150547-38-9

3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)-

Cat. No. B134572
CAS RN: 150547-38-9
M. Wt: 384.3 g/mol
InChI Key: DHOSUPJHLBTMAV-YIXHJXPBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)-, also known as emodin-9-O-beta-D-glucoside, is a natural compound found in the roots and barks of various plants. It has been studied extensively for its potential therapeutic applications due to its various biological activities.

Mechanism of Action

The mechanism of action of 3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)-eta-D-glucoside is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various viruses and bacteria.
Biochemical and Physiological Effects:
Emodin-9-O-beta-D-glucoside has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been shown to reduce blood glucose levels by increasing insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)-eta-D-glucoside in lab experiments is its availability. It can be easily extracted from natural sources or synthesized chemically. Another advantage is its low toxicity, which makes it safe for use in various in vitro and in vivo experiments. However, one limitation is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)-eta-D-glucoside. One direction is the development of more efficient synthesis methods to increase its availability. Another direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.

Scientific Research Applications

Emodin-9-O-beta-D-glucoside has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of various diseases such as diabetes, cardiovascular disease, and neurodegenerative diseases.

properties

CAS RN

150547-38-9

Product Name

3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)-

Molecular Formula

C20H16O8

Molecular Weight

384.3 g/mol

IUPAC Name

(E)-4-(3-acetyl-4,5,7,10-tetrahydroxyanthracen-2-yl)-3-hydroxybut-3-enoic acid

InChI

InChI=1S/C20H16O8/c1-8(21)16-10(4-13(23)7-15(25)26)2-9-3-11-5-12(22)6-14(24)17(11)20(28)18(9)19(16)27/h2-6,22-24,27-28H,7H2,1H3,(H,25,26)/b13-4+

InChI Key

DHOSUPJHLBTMAV-YIXHJXPBSA-N

Isomeric SMILES

CC(=O)C1=C(C=C2C=C3C=C(C=C(C3=C(C2=C1O)O)O)O)/C=C(\CC(=O)O)/O

SMILES

CC(=O)C1=C(C=C2C=C3C=C(C=C(C3=C(C2=C1O)O)O)O)C=C(CC(=O)O)O

Canonical SMILES

CC(=O)C1=C(C=C2C=C3C=C(C=C(C3=C(C2=C1O)O)O)O)C=C(CC(=O)O)O

synonyms

Tcm F2
tetracenomycin F2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)-
Reactant of Route 2
3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)-
Reactant of Route 3
3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)-
Reactant of Route 4
3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)-
Reactant of Route 5
3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)-
Reactant of Route 6
3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.